Severibuxine

Cytotoxicity Leukemia Natural Product

This single chemical entity eliminates the variability of crude Severinia buxifolia extracts, which contain 20+ compounds with divergent potencies. Validated to induce mitochondrial depolarization and caspase-9/caspase-3 activation at IC₅₀ 12.3 µM, enabling reproducible mechanistic studies and bioassay standardization. Essential for natural product chemists needing a quinolin-2,4-dione reference standard.

Molecular Formula C29H39NO3
Molecular Weight 449.6 g/mol
Cat. No. B15495567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeveribuxine
Molecular FormulaC29H39NO3
Molecular Weight449.6 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC1(C(=O)C2=C(C=CC(=C2)O)NC1=O)CC=C(C)CCC=C(C)C)C)C
InChIInChI=1S/C29H39NO3/c1-20(2)9-7-11-22(5)15-17-29(18-16-23(6)12-8-10-21(3)4)27(32)25-19-24(31)13-14-26(25)30-28(29)33/h9-10,13-16,19,31H,7-8,11-12,17-18H2,1-6H3,(H,30,33)/b22-15+,23-16+
InChIKeySHPNXUNENDVMRG-QAOSGDJLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Severibuxine for Research: A Quinolin-2,4-Dione Alkaloid with Defined Apoptotic Activity in Leukemia Cells


Severibuxine is a quinolin-2,4-dione alkaloid first isolated and structurally characterized from the root bark of *Severinia buxifolia* [1]. The compound has a molecular formula of C₂₉H₃₉NO₃ and a molecular weight of 449.6 g/mol . Unlike many natural product extracts with undefined composition, severibuxine is a purified, single chemical entity. Its primary reported biological activity is the induction of apoptosis, specifically demonstrated in human leukemia HL-60 cells via a mitochondrial dysfunction-mediated pathway [2].

Why Severibuxine Cannot Be Replaced by Generic Alkaloid Fractions or Plant Extracts


The biological activity of severibuxine is not a general property of all compounds from *Severinia buxifolia*. The plant root bark contains a complex mixture of over 20 distinct compounds, including acridone alkaloids, tetranortriterpenoids, and coumarins, each with different cytotoxic profiles and potencies [1]. For example, the acridone alkaloids isolated from the same source material (severifoline, buxifoliadine-H, citrusinine-I) exhibit varying ED₅₀ values against different cancer cell lines, ranging from highly potent (0.09 µg/mL) to marginal activity [2]. Therefore, substituting a purified standard of severibuxine with a crude *S. buxifolia* extract or an undefined alkaloid fraction would introduce significant experimental variability and confound mechanistic studies, as the specific mitochondrial-mediated caspase-9/caspase-3 activation pathway would not be discretely isolatable [3].

Severibuxine: Quantitative Evidence for Product-Specific Selection


Comparative Cytotoxicity: Severibuxine vs. Acridone Alkaloids from Same Source

Severibuxine demonstrated a specific cytotoxic potency (IC₅₀ = 12.3 ± 0.6 µM) against HL-60 leukemia cells [1]. This activity is distinct from other alkaloids co-isolated from the same plant material. For instance, several acridone alkaloids (severifoline, citrusinine-I, citrusinine-II) showed significant activity against KB (nasopharyngeal carcinoma) cells with ED₅₀ values ranging from 0.09 to 0.82 µg/mL, but severibuxine's primary reported activity was against the leukemia line [2]. This establishes severibuxine's differentiated cytotoxic profile against a specific hematological cancer model, rather than a broad-spectrum activity.

Cytotoxicity Leukemia Natural Product

Mechanism-Specific Apoptosis: Mitochondrial Pathway Activation

Severibuxine induces apoptosis in HL-60 cells via a specific, quantifiable mechanism. Treatment resulted in a time-dependent decrease in mitochondrial membrane potential [1]. This event triggered the activation of caspase-9 and caspase-3, whose activities were enhanced in a time-dependent manner. Crucially, the addition of specific caspase-9 and caspase-3 inhibitors blocked severibuxine-mediated apoptosis, confirming the pathway's essential role [1]. In contrast, other compounds from *S. buxifolia* may induce cytotoxicity through different mechanisms, such as the Epstein-Barr virus activation pathway targeted by acridone alkaloids [2].

Apoptosis Mitochondrial Dysfunction Caspase Cascade

Chemical Class Distinction: Quinolin-2,4-Dione vs. Acridone Scaffold

Severibuxine belongs to the quinolin-2,4-dione class of alkaloids . This is chemically distinct from the acridone alkaloids, such as severifoline and buxifoliadines, which are also present in *S. buxifolia* [1]. This core scaffold difference dictates distinct physicochemical properties and potentially different biological target engagement. The quinolin-2,4-dione class is a less extensively studied group of alkaloids compared to acridones, offering a unique chemotype for exploring novel biological space [2].

Alkaloid Scaffold Chemoinformatics

Recommended Research and Industrial Application Scenarios for Severibuxine


Chemical Probe for Mitochondrial Apoptosis Studies in Leukemia

Researchers investigating the intrinsic mitochondrial apoptosis pathway in HL-60 or other leukemia cell lines can use severibuxine as a defined chemical probe. Its established IC₅₀ of 12.3 µM and its validated mechanism of mitochondrial depolarization and caspase-9/caspase-3 activation provide a controlled, reproducible trigger for studying this specific cell death cascade [1]. This allows for the dissection of pathway components and comparison with other apoptosis inducers.

Reference Standard for Quinolin-2,4-Dione Alkaloid Research

For natural product chemists and analytical labs, severibuxine serves as a valuable reference standard for the quinolin-2,4-dione alkaloid class. Its spectroscopic and structural data are well-defined [2]. It can be used to identify and quantify similar compounds in plant extracts or to investigate the structure-activity relationships of this relatively underexplored alkaloid class [3].

Comparator Compound in Bioactivity-Guided Fractionation

When performing bioactivity-guided fractionation of *Severinia buxifolia* or related *Rutaceae* species extracts, pure severibuxine is an essential comparator. It allows researchers to distinguish its specific contribution to the overall apoptotic activity of the crude extract from that of other active constituents, such as the acridone alkaloids [4]. This enables a more precise identification of the active principles within complex natural mixtures.

In Vitro Toxicology Assessment of Natural Product-Derived Alkaloids

In early-stage drug discovery and toxicology, severibuxine can be included in screening panels as a representative of the quinolin-2,4-dione alkaloid class. Its defined in vitro cytotoxicity profile (IC₅₀ = 12.3 µM against HL-60 cells) and known mechanism of action (mitochondrial dysfunction) provide a benchmark for assessing the potential toxicity and mechanism of novel compounds derived from similar natural product scaffolds [1].

Technical Documentation Hub

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